molecular formula C15H19N3O3 B2799234 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1009534-06-8

1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2799234
CAS No.: 1009534-06-8
M. Wt: 289.335
InChI Key: QIWLIFQWKGMXOG-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-ethoxyphenyl group, a nitroethyl group, and two methyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Nitration: The starting material, 4-ethoxyacetophenone, undergoes nitration to form 4-ethoxy-2-nitroacetophenone.

    Condensation: The nitro compound is then condensed with 3,5-dimethylpyrazole in the presence of a base such as sodium ethoxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(1-(4-Aminophenyl)-2-aminoethyl)-3,5-dimethyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitroethyl group, resulting in different chemical and biological properties.

    1-(1-(4-Methoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.

    1-(1-(4-Ethoxyphenyl)-2-aminoethyl)-3,5-dimethyl-1H-pyrazole:

Uniqueness: 1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the nitroethyl and ethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-21-14-7-5-13(6-8-14)15(10-17(19)20)18-12(3)9-11(2)16-18/h5-9,15H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLIFQWKGMXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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